1,4-Bis(dimethylsilyl)benzene

Catalog No.
S759759
CAS No.
2488-01-9
M.F
C10H16Si2
M. Wt
192.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dimethylsilyl)benzene

CAS Number

2488-01-9

Product Name

1,4-Bis(dimethylsilyl)benzene

Molecular Formula

C10H16Si2

Molecular Weight

192.4 g/mol

InChI

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3

InChI Key

UHXCHUWSQRLZJS-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)C

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)C

The exact mass of the compound 1,4-Bis(dimethylsilyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(dimethylsilyl)benzene (CAS 2488-01-9) is a high-purity bifunctional silane characterized by a rigid para-phenylene core flanked by two highly reactive terminal silicon-hydrogen (Si-H) bonds. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized monomer and crosslinking agent for organosilicon polymers. Unlike standard flexible aliphatic siloxanes, the incorporation of this compound introduces a symmetric 'silphenylene' moiety into polymer backbones or three-dimensional networks. This structural modification drastically enhances the thermal stability, mechanical rigidity, and high-temperature ablation resistance of the resulting silicone rubbers, resins, and polycarbosiloxanes, making it an essential building block for aerospace, electronic packaging, and high-performance coating applications [1].

Substituting 1,4-Bis(dimethylsilyl)benzene with generic alternatives fundamentally compromises material performance. Replacing it with its meta-isomer, 1,3-bis(dimethylsilyl)benzene, destroys the symmetric molecular packing, shifting the resulting polymer from a highly crystalline, structurally rigid material to an amorphous one with inferior mechanical strength [1]. Furthermore, utilizing standard aliphatic crosslinkers, such as 1,1,3,3-tetramethyldisiloxane (TMDS), fails to provide the aromatic ring necessary for high-temperature carbon residue formation, severely limiting the polymer's ablation resistance and thermal degradation onset [2]. Finally, fully methylated analogs like 1,4-bis(trimethylsilyl)benzene lack the reactive Si-H bonds entirely, rendering them inert and useless for hydrosilylation or dehydrocoupling polymerizations [3].

Polymer Crystallinity and Microstructure Control

The para-substitution of 1,4-Bis(dimethylsilyl)benzene is critical for inducing crystallinity in synthesized polycarbosiloxanes. When polymerized via catalytic cross-dehydrocoupling, the 1,4-isomer yields highly crystalline polymers with distinct melting temperatures (Tm) often exceeding 92.5 °C. In stark contrast, substituting with the 1,3-isomer (meta-substitution) disrupts the structural symmetry, resulting in completely amorphous polymers that lack a melting point and exhibit different glass transition behaviors [1].

Evidence DimensionPolymer Crystallinity and Melting Temperature (Tm)
Target Compound DataHighly crystalline polycarbosiloxanes (Tm = 92.5 °C to 152 °C)
Comparator Or Baseline1,3-Bis(dimethylsilyl)benzene (Yields fully amorphous polymers)
Quantified DifferenceTransition from highly crystalline to amorphous microstructure
ConditionsCatalytic cross-dehydrocoupling polymerization with diols/water

Buyers must specify the 1,4-isomer when procuring precursors for rigid, semi-crystalline engineering silicones, as the 1,3-isomer cannot support ordered chain packing.

High-Temperature Stability and Ablation Resistance

In the formulation of high-performance liquid silicone rubbers (LSRs), the choice of crosslinker dictates the material's thermal degradation profile. Incorporating 1,4-Bis(dimethylsilyl)benzene introduces silphenylene units into the siloxane network, which significantly increases the high-temperature carbon residue rate compared to purely aliphatic crosslinkers like 1,1,3,3-tetramethyldisiloxane (TMDS). This aromatic reinforcement prevents premature thermal chain scission, enabling the elastomer to maintain structural integrity and ablation resistance in extreme aerospace and automotive environments [1].

Evidence DimensionHigh-Temperature Carbon Residue and Thermal Degradation
Target Compound DataHigh carbon residue and enhanced thermal stability via silphenylene integration
Comparator Or BaselineAliphatic siloxane crosslinkers (e.g., TMDS) (Lower thermal degradation onset, low carbon residue)
Quantified DifferenceSignificant enhancement in high-temperature structural retention and ablation resistance
ConditionsHydrosilylation-cured liquid silicone rubber networks at elevated temperatures

Essential for procuring crosslinkers in aerospace sealants and ceramic-forming silicones where standard aliphatic siloxanes fail under thermal stress.

Bifunctional Si-H Reactivity for High-Molecular-Weight Polymerization

The dual active Si-H bonds of 1,4-Bis(dimethylsilyl)benzene allow it to function as a highly efficient chain extender in step-growth polymerizations. In catalytic dehydrocoupling reactions with water or diols, it consistently achieves high number-average molecular weights (Mn > 12,000 to 49,000) with hydrogen gas as the only byproduct. If a monofunctional silane or an inert analog (like 1,4-bis(trimethylsilyl)benzene) is used, chain propagation is immediately terminated or fails to initiate, resulting in low-molecular-weight oligomers or unreacted mixtures[1].

Evidence DimensionPolymer Molecular Weight (Mn) and Chain Extension
Target Compound DataHigh molecular weight poly(silyl ethers/siloxanes) (Mn up to 49,000)
Comparator Or BaselineMonofunctional or inert silanes (Chain termination, Mn < 3,000 or no reaction)
Quantified DifferenceEnables true high-MW step-growth polymerization vs. oligomerization
ConditionsTransition-metal catalyzed dehydrocoupling with diols/water

Validates the compound's necessity as a bifunctional monomer for synthesizing robust, high-molecular-weight organosilicon materials rather than brittle oligomers.

Synthesis of High-Temperature Polycarbosiloxane Elastomers

Due to its ability to introduce rigid, crystalline silphenylene units, 1,4-Bis(dimethylsilyl)benzene is the optimal monomer for synthesizing advanced polycarbosiloxanes. These polymers are heavily utilized in aerospace and automotive industries where materials must withstand extreme thermal cycling without losing mechanical integrity [1].

Crosslinking Agent for Ablation-Resistant Liquid Silicone Rubbers (LSR)

In the formulation of specialized liquid silicone rubbers, this compound serves as a critical crosslinker via hydrosilylation with vinyl-terminated siloxanes. The resulting aromatic-reinforced 3D network exhibits superior carbon residue rates and ablation resistance, making it ideal for high-stress sealants, encapsulants, and ceramic-forming coatings [2].

Precursor for Advanced Optoelectronic and Dielectric Resins

The symmetric para-phenylene structure and precise Si-H reactivity make it a preferred building block for synthesizing high-performance dielectric resins and optoelectronic packaging materials. The rigid backbone minimizes free volume and thermal expansion, ensuring long-term reliability in sensitive electronic components [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2488-01-9

Wikipedia

1,4-Bis(dimethylsilyl)benzene
(Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane)

General Manufacturing Information

Benzene, 1,4-bis(dimethylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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